3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine
CAS No.: 933736-79-9
Cat. No.: VC2652958
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine - 933736-79-9](/images/structure/VC2652958.png)
Specification
CAS No. | 933736-79-9 |
---|---|
Molecular Formula | C15H23NO2 |
Molecular Weight | 249.35 g/mol |
IUPAC Name | 3-[2-(4-methoxyphenyl)ethoxymethyl]piperidine |
Standard InChI | InChI=1S/C15H23NO2/c1-17-15-6-4-13(5-7-15)8-10-18-12-14-3-2-9-16-11-14/h4-7,14,16H,2-3,8-12H2,1H3 |
Standard InChI Key | PLWTXGVVETUSRT-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCOCC2CCCNC2 |
Canonical SMILES | COC1=CC=C(C=C1)CCOCC2CCCNC2 |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine features a six-membered piperidine heterocycle with a substitution at the 3-position. The substituent consists of a methylene group linked via an oxygen atom to a phenethyl moiety bearing a methoxy group at the para position of the aromatic ring. This creates a structure with multiple functional groups and potential interaction sites. Based on structural analysis and comparison with similar compounds, the predicted molecular formula would be C15H23NO2, with an estimated molecular weight of approximately 249.35 g/mol.
Physical Properties
While specific experimental data for 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is limited, its physical properties can be predicted based on its structure and comparison with similar compounds. The compound would likely exist as a colorless to pale yellow liquid or low-melting solid at room temperature. Due to the presence of both hydrophobic (aromatic and aliphatic) and hydrophilic (ether and amine) moieties, it would possess moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and chloroform, with limited water solubility.
Chemical Reactivity
The chemical reactivity of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is determined by its functional groups. The tertiary amine of the piperidine ring serves as a basic center that can participate in acid-base reactions and salt formation. Similar piperidine derivatives form stable hydrochloride salts, as seen with 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride . The ether linkage is relatively stable under physiological conditions but may be susceptible to cleavage under strongly acidic conditions or in the presence of specific enzymes.
Synthetic Approaches
Key Intermediates and Considerations
Key intermediates in the synthesis would include protected piperidine derivatives and activated 4-methoxyphenethyl compounds. The synthesis of related compounds like 4-methoxy-3-(piperidin-4-yl) benzamides has been reported to involve careful consideration of substituent effects on the piperidine ring . Similar considerations would apply to the synthesis of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine, with particular attention to regioselectivity and optimization of reaction conditions.
Purification Methods
Purification of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine would likely involve standard techniques such as column chromatography, recrystallization (potentially as a salt form), and distillation for larger scale preparations. The purification strategy would need to address potential challenges such as the separation of regioisomers or incompletely reacted intermediates.
These predictions would require experimental verification but provide a starting point for understanding the compound's likely behavior in biological systems.
Research Directions and Applications
Comparative Analysis with Structural Analogs
A comparison between 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine and structurally related compounds reveals interesting patterns. The related compound ML352, identified as a potent and selective inhibitor of the choline transporter, contains a similar piperidine core with different substituents . The table below compares key features:
This comparison highlights how subtle structural modifications can influence biological activity and physicochemical properties, providing direction for further research.
Future Research Considerations
Future research on 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine might focus on several key areas:
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Development of efficient and scalable synthetic routes
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Comprehensive characterization of physicochemical and ADME properties
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Screening against a diverse panel of biological targets to identify activity
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Systematic modification of the structure to develop structure-activity relationships specific to this compound series
These research directions would provide valuable information about the compound's potential utility in various applications and guide further development efforts.
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